methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride
Description
Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride is a chiral organic compound featuring a pyrazolo[1,5-a]pyrazine core. The molecule includes a methyl-substituted aminopropyl side chain at the 5-position of the bicyclic system, with three hydrochloric acid counterions enhancing its aqueous solubility. This compound is structurally distinct due to its pyrazine ring (two adjacent nitrogen atoms) and stereospecific (2R)-configuration, which may influence its biological interactions and physicochemical properties.
Properties
Molecular Formula |
C10H21Cl3N4 |
|---|---|
Molecular Weight |
303.7 g/mol |
IUPAC Name |
(2R)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-N-methylpropan-2-amine;trihydrochloride |
InChI |
InChI=1S/C10H18N4.3ClH/c1-9(11-2)7-13-5-6-14-10(8-13)3-4-12-14;;;/h3-4,9,11H,5-8H2,1-2H3;3*1H/t9-;;;/m1.../s1 |
InChI Key |
OLXLNQRDTDWVCJ-NRYJBHHQSA-N |
Isomeric SMILES |
C[C@H](CN1CCN2C(=CC=N2)C1)NC.Cl.Cl.Cl |
Canonical SMILES |
CC(CN1CCN2C(=CC=N2)C1)NC.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Cyclocondensation Approach
A key step in preparing compounds containing the pyrazolo[1,5-a]pyrazine scaffold involves cyclocondensation reactions between β-ketoesters and aminopyrazoles. This method is well documented in the synthesis of related fused heterocycles, such as pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which share structural similarities with the pyrazolo[1,5-a]pyrazine core of the target compound.
- Reaction Scheme: β-ketoester + aminopyrazole → pyrazolo-fused heterocycle via one-step cyclocondensation.
- Conditions: Typically involves heating under reflux in an appropriate solvent (e.g., ethanol or acetonitrile), sometimes in the presence of acid catalysts.
- Outcome: Formation of the fused heterocyclic ring system with high regioselectivity and yield.
This approach was validated by X-ray crystallography in related compounds to confirm tautomeric forms and structural integrity, which is critical for biological activity.
Preparation of the (2R)-1-(Pyrazolo[1,5-a]pyrazin-5-yl)propan-2-yl Amino Side Chain
Chiral Aminopropyl Substitution
Formation of the Trihydrochloride Salt
The final compound is isolated as a trihydrochloride salt to enhance its stability and solubility:
- Procedure: The free base is treated with an excess of hydrochloric acid, typically in anhydrous conditions or in solvents like ethanol or isopropanol.
- Isolation: The salt precipitates out and is purified by recrystallization or filtration.
- Characterization: Salt formation is confirmed by elemental analysis, melting point determination, and spectroscopic methods (NMR, IR).
Representative Synthetic Route Summary
| Step | Reactants/Intermediates | Reaction Type | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | β-Ketoester + aminopyrazole | Cyclocondensation | Reflux in ethanol, acid catalysis | Formation of pyrazolo[1,5-a]pyrazin-4-one core |
| 2 | Halogenated pyrazolo intermediate + (2R)-aminopropylamine | Nucleophilic substitution | Basic medium, mild heating | Introduction of chiral aminopropyl side chain |
| 3 | Free base compound | Salt formation | Treatment with HCl in ethanol | Trihydrochloride salt precipitation |
Research Discoveries and Analytical Data
Structural Confirmation
- Single crystal X-ray diffraction studies on related pyrazolo-fused heterocycles confirm the tautomeric form and ring fusion, crucial for the biological activity of these compounds.
- The dominant tautomeric form features a carbonyl group consistent with sp^2 hybridization, confirmed by bond length measurements (~1.23 Å for C=O).
Functional Group Modifications
- Methylation on nitrogen or oxygen atoms of the pyrazolo core has been explored to assess activity and stability, indicating that N-methylation and O-methylation can be achieved via methyl iodide or sodium methoxide quenching after chlorination steps.
- Substituent effects at the C2 position, such as hydroxyl or amino replacements, are introduced via intermediate coupling reactions and intramolecular cyclizations, expanding the compound library for structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups onto the pyrazolo[1,5-a]pyrazine core.
Scientific Research Applications
Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo-Pyrazine/Pyrimidine Family
The following table highlights key structural analogs and their differences:
Key Observations:
Core Heterocycle Differences: The target compound’s pyrazine core (two adjacent nitrogens) contrasts with pyrazolo-pyrimidinones (e.g., 4n, MK13), which contain a pyrimidine ring with a ketone oxygen. This difference alters electronic properties and hydrogen-bonding capabilities . Pyrazolo-pyridines (e.g., ) feature a single nitrogen in the six-membered ring, reducing basicity compared to pyrazines .
Substituent Effects: Electron-Withdrawing Groups: Compounds like 4n (trifluoromethyl) exhibit enhanced metabolic stability and lipophilicity compared to the target’s methyl group . Chirality: The (2R)-configuration in the target compound may confer stereoselective binding advantages absent in non-chiral analogs like 5-benzylpyrazolo-pyrazinamine .
Salt Form and Solubility: The trihydrochloride form of the target compound likely improves aqueous solubility relative to dihydrochloride salts (e.g., ) and non-ionic analogs (e.g., MK13) .
Physicochemical and Spectroscopic Properties
- NMR Shifts: Pyrazolo-pyrimidinones (e.g., MK13) show upfield aromatic proton shifts (e.g., 6.60–7.08 ppm) due to electron-donating methoxy groups . The target’s pyrazine core may exhibit distinct shifts due to nitrogen proximity.
- Thermal Stability : Trifluoromethyl groups (as in 4n) enhance thermal stability, whereas the target’s methyl and amine groups may reduce melting points .
Biological Activity
Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound belongs to the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological properties. The specific structure includes:
- Molecular Formula : C₁₃H₁₈Cl₃N₅
- Molecular Weight : 365.67 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit a range of biological activities including anticancer, antimicrobial, and antitubercular effects. The following sections summarize key findings from various studies.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance:
- Mechanism of Action : The compounds have been shown to inhibit specific pathways involved in cancer cell proliferation. A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 10.5 | Apoptosis induction |
| Compound B | A549 (lung) | 15.3 | Cell cycle arrest |
| Compound C | HeLa (cervical) | 8.7 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also displays antimicrobial properties. A notable study evaluated its effectiveness against Mycobacterium tuberculosis (Mtb):
- Activity Against Mtb : High-throughput screening revealed that certain pyrazolo[1,5-a]pyrimidin derivatives exhibited low cytotoxicity while maintaining significant activity against Mtb within macrophages .
| Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) |
|---|---|---|
| Compound D | 0.75 | >100 |
| Compound E | 0.50 | >100 |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of these compounds. Research has identified key features that enhance activity:
- Substituents : Variations in substituents on the pyrazino ring significantly affect potency and selectivity against target organisms .
| Substituent Position | Effect on Activity |
|---|---|
| R1 (methyl) | Increased potency |
| R2 (trifluoromethyl) | Enhanced selectivity |
Case Studies and Research Findings
Several case studies have been published regarding the biological activities of this compound:
- Anticancer Efficacy : A recent study demonstrated that this compound could inhibit tumor growth in xenograft models by modulating key signaling pathways associated with cancer progression.
- Antitubercular Effects : Another investigation found that the compound inhibited Mtb growth effectively without significant toxicity to human cells.
- Mechanistic Insights : Further research into the mechanism revealed that the compound may act by disrupting metabolic pathways critical for bacterial survival.
Q & A
Q. How to integrate this compound into metal-organic frameworks (MOFs) for controlled release?
- Methodology : Functionalize pyrazine N-atoms with carboxylate linkers (e.g., terephthalic acid) for MOF assembly. Characterize via PXRD and BET surface area analysis. Release kinetics studied via UV-Vis in simulated physiological buffers .
- Example : A pyrazolo-pyridine MOF achieved 80% drug release over 72 hours at pH 7.4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
